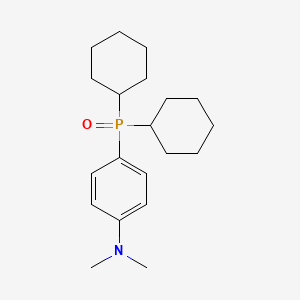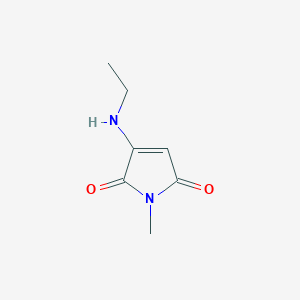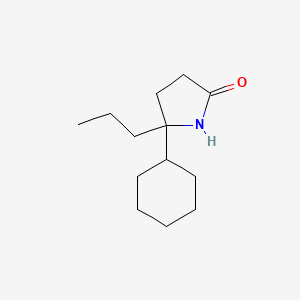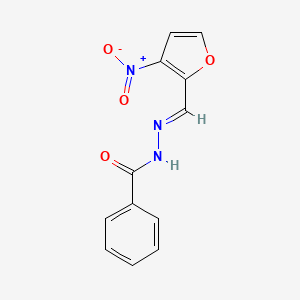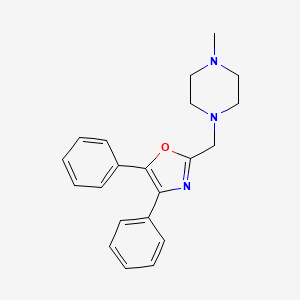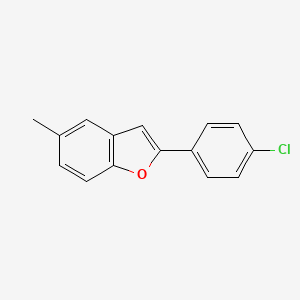![molecular formula C16H15ClN2 B12878321 4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine CAS No. 61191-07-9](/img/structure/B12878321.png)
4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core substituted with chloro, ethyl, methyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-phenyl-3-ethyl-4-chloro-5-methylpyridine with a suitable cyclizing agent can yield the desired compound. The reaction conditions typically involve the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF), followed by heating to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups to their reduced forms.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:
Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different substituents.
Pyrrolo[3,4-c]pyridine: A related compound with variations in the position of the nitrogen atom and substituents.
Indole derivatives: Compounds with a similar aromatic ring system but different heteroatoms and substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
CAS No. |
61191-07-9 |
|---|---|
Molecular Formula |
C16H15ClN2 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
4-chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C16H15ClN2/c1-3-12-14-13(9-10(2)18-16(14)17)19-15(12)11-7-5-4-6-8-11/h4-9,19H,3H2,1-2H3 |
InChI Key |
KBSBKRJVPKXTHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=C1C(=NC(=C2)C)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



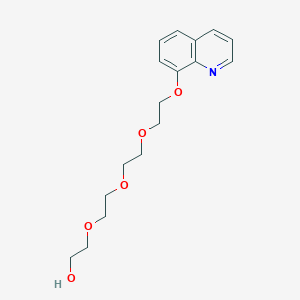

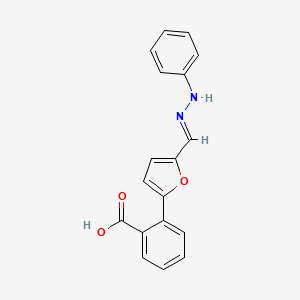
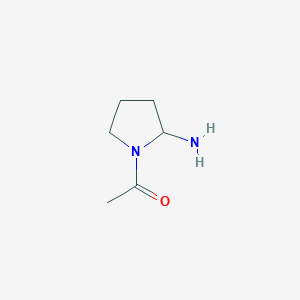
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12878281.png)
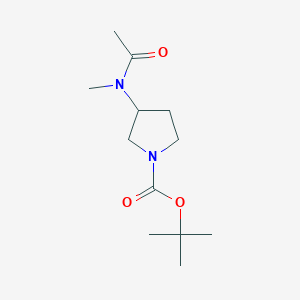
![1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878289.png)
